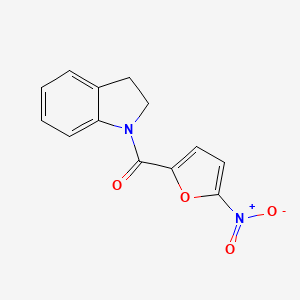

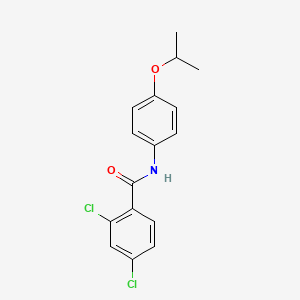

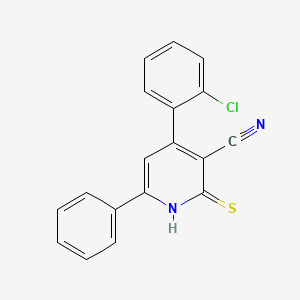

1-(5-nitro-2-furoyl)indoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 1-(5-nitro-2-furoyl)indoline often involves cycloaddition reactions and interactions between indoles and other organic compounds. For example, Ni(ClO4)2-catalyzed regio- and diastereoselective [3+2] cycloaddition of indoles with aryl oxiranyl-dicarboxylates/diketones has been demonstrated to facilitate the synthesis of furo[3,4-b]indoles with high selectivity under mild conditions, yielding good to excellent results (Zhang et al., 2012). Another approach involves the reaction of indoline with substituted benzoyl chloride, leading to the synthesis of various indoline derivatives, some of which show significant antibacterial and antifungal activities (Rode et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds related to 1-(5-nitro-2-furoyl)indoline, such as furo[3,4-b]indoles, has been studied using techniques like X-ray diffraction. These studies reveal detailed insights into the crystallographic and molecular dimensions, providing a basis for understanding the structural characteristics of 1-(5-nitro-2-furoyl)indoline. Structural studies of similar compounds can offer clues about the electron distribution, bond lengths, and angles, which are crucial for predicting the reactivity and interaction of 1-(5-nitro-2-furoyl)indoline with other molecules.

Chemical Reactions and Properties

1-(5-nitro-2-furoyl)indoline and related compounds undergo various chemical reactions, including cycloadditions, nucleophilic additions, and cyclizations, contributing to their diverse chemical properties. For example, the synthesis of furo[3,4-b]indoles often involves nucleophilic addition reactions and Diels–Alder reactions, providing a variety of indoles, pyrroloindoles, and carbazoles (Gribble, 2004). These reactions highlight the versatile reactivity of the indoline and furan components of 1-(5-nitro-2-furoyl)indoline, suggesting potential pathways for functionalization and derivatization.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2,3-dihydroindol-1-yl-(5-nitrofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O4/c16-13(11-5-6-12(19-11)15(17)18)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNYLISTMQLCKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202064 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2,3-Dihydroindol-1-yl-(5-nitrofuran-2-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5637730.png)

![{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol](/img/structure/B5637755.png)

![(3S*,4R*)-4-(4-methoxyphenyl)-N,N-dimethyl-1-[(phenylthio)acetyl]pyrrolidin-3-amine](/img/structure/B5637778.png)

![5-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-oxo-1-phenyl-1-pentanone](/img/structure/B5637786.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(2-pyridinylmethyl)acetamide](/img/structure/B5637813.png)

![rel-(1S,6R)-3-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one dihydrochloride](/img/structure/B5637826.png)